molecular formula C17H19NO4S B14220306 2-[(4-Methylbenzene-1-sulfonyl)amino]-2-phenylethyl acetate CAS No. 595555-64-9

2-[(4-Methylbenzene-1-sulfonyl)amino]-2-phenylethyl acetate

Cat. No.: B14220306
CAS No.: 595555-64-9
M. Wt: 333.4 g/mol
InChI Key: RYDDWBYWWOSJNU-UHFFFAOYSA-N
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Description

2-[(4-Methylbenzene-1-sulfonyl)amino]-2-phenylethyl acetate is an organic compound that belongs to the class of sulfonamides It is characterized by the presence of a sulfonyl group attached to a benzene ring, an amino group, and an acetate ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(4-Methylbenzene-1-sulfonyl)amino]-2-phenylethyl acetate typically involves a multi-step process. One common route includes the following steps:

    Friedel-Crafts Acylation:

    Reduction: Conversion of the acyl group to an alkane using a reducing agent like lithium aluminum hydride.

    Nitration: Introduction of a nitro group to the benzene ring using a mixture of concentrated nitric and sulfuric acids.

    Reduction to Amine: Conversion of the nitro group to an amine using a reducing agent such as tin and hydrochloric acid.

    Sulfonylation: Introduction of the sulfonyl group using a sulfonyl chloride.

    Esterification: Formation of the acetate ester by reacting the amine with acetic anhydride.

Industrial Production Methods

Industrial production methods for this compound may involve similar steps but are optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated systems for reagent addition, and purification techniques such as crystallization and chromatography to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-[(4-Methylbenzene-1-sulfonyl)amino]-2-phenylethyl acetate can undergo various chemical reactions, including:

    Oxidation: The sulfonyl group can be oxidized to form sulfonic acids.

    Reduction: The nitro group can be reduced to an amine.

    Substitution: Electrophilic aromatic substitution reactions can occur on the benzene ring.

    Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid and alcohol.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Tin and hydrochloric acid or lithium aluminum hydride.

    Substitution: Halogens (e.g., bromine) in the presence of a Lewis acid catalyst.

    Hydrolysis: Aqueous acid or base.

Major Products

    Oxidation: Sulfonic acids.

    Reduction: Amines.

    Substitution: Halogenated benzene derivatives.

    Hydrolysis: Carboxylic acids and alcohols.

Scientific Research Applications

2-[(4-Methylbenzene-1-sulfonyl)amino]-2-phenylethyl acetate has several applications in scientific research:

    Medicinal Chemistry: It is used as a building block for the synthesis of sulfonamide-based drugs, which have antibacterial and anti-inflammatory properties.

    Materials Science: The compound can be used in the synthesis of polymers and other materials with specific properties.

    Biological Studies: It is used in the study of enzyme inhibition and protein interactions due to its ability to form stable complexes with biological molecules.

    Industrial Applications: The compound is used in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 2-[(4-Methylbenzene-1-sulfonyl)amino]-2-phenylethyl acetate involves its interaction with biological molecules. The sulfonyl group can form strong hydrogen bonds with amino acid residues in proteins, leading to enzyme inhibition. The acetate ester can undergo hydrolysis, releasing the active sulfonamide moiety, which can interact with various molecular targets, including enzymes and receptors .

Comparison with Similar Compounds

Similar Compounds

    Sulfonamides: Compounds with a sulfonyl group attached to an amine, such as sulfanilamide.

    Sulfonylureas: Compounds with a sulfonyl group attached to a urea moiety, used as antidiabetic drugs.

    Sulfonyl Chlorides: Compounds with a sulfonyl group attached to a chlorine atom, used as intermediates in organic synthesis.

Uniqueness

2-[(4-Methylbenzene-1-sulfonyl)amino]-2-phenylethyl acetate is unique due to its combination of a sulfonyl group, an amino group, and an acetate ester. This combination allows it to participate in a wide range of chemical reactions and interact with various biological targets, making it a versatile compound in both research and industrial applications .

Properties

CAS No.

595555-64-9

Molecular Formula

C17H19NO4S

Molecular Weight

333.4 g/mol

IUPAC Name

[2-[(4-methylphenyl)sulfonylamino]-2-phenylethyl] acetate

InChI

InChI=1S/C17H19NO4S/c1-13-8-10-16(11-9-13)23(20,21)18-17(12-22-14(2)19)15-6-4-3-5-7-15/h3-11,17-18H,12H2,1-2H3

InChI Key

RYDDWBYWWOSJNU-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)NC(COC(=O)C)C2=CC=CC=C2

Origin of Product

United States

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